

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Metapramine

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Compound of Interest

Compound Name: Metapramine

Cat. No.: B130554

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Application Note

Abstract

This document details a high-performance liquid chromatography (HPLC) method for the quantitative analysis of **Metapramine**, a tricyclic antidepressant (TCA). Due to the limited availability of a specific validated HPLC method for **Metapramine** in publicly accessible literature, this application note presents an adapted method based on established protocols for structurally similar tricyclic antidepressants, such as imipramine and desipramine.[1][2] The proposed reversed-phase HPLC method with UV detection is designed for researchers, scientists, and professionals in drug development requiring a reliable analytical procedure for **Metapramine** in bulk drug substance or pharmaceutical formulations. The protocol covers instrumentation, reagent preparation, sample handling, and chromatographic conditions. Additionally, typical method validation parameters for the analysis of tricyclic antidepressants are provided to guide laboratory implementation.

Introduction

Metapramine is a tricyclic antidepressant that primarily acts as a norepinephrine reuptake inhibitor, exhibiting effects similar to desipramine.[2][3] Accurate and precise analytical methods are crucial for the quality control of the bulk drug and its pharmaceutical products, as well as for pharmacokinetic and stability studies. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of tricyclic antidepressants due to its high resolution, sensitivity, and specificity.[4] This application note provides a comprehensive protocol for the

determination of **Metapramine** using a reversed-phase HPLC method with UV detection, adapted from established methods for related compounds.

Experimental

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended.
- Data Acquisition: Chromatography software for data collection and processing.
- Solvents: HPLC grade acetonitrile, methanol, and water.
- Reagents: Phosphate buffer components (e.g., potassium dihydrogen phosphate), and an acid for pH adjustment (e.g., orthophosphoric acid).
- **Metapramine** Reference Standard: A well-characterized reference standard of **Metapramine**.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of **Metapramine**. These are based on typical methods for tricyclic antidepressants and may require optimization for specific laboratory instrumentation and requirements.

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30 °C
Detection	UV at 254 nm
Run Time	Approximately 15 minutes

Protocols

Preparation of Solutions

Phosphate Buffer (pH 3.0):

- Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to make a 25 mM solution.
- Adjust the pH to 3.0 with orthophosphoric acid.
- Filter the buffer solution through a 0.45 µm membrane filter before use.

Mobile Phase Preparation:

- Mix acetonitrile and the prepared phosphate buffer in a 50:50 volume/volume ratio.
- Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

Standard Stock Solution (100 µg/mL):

- Accurately weigh approximately 10 mg of **Metapramine** reference standard into a 100 mL volumetric flask.

- Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions:

- Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-20 µg/mL).

Sample Preparation (for Pharmaceutical Formulations)

- Weigh and finely powder a representative number of tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of **Metopramine** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
- Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

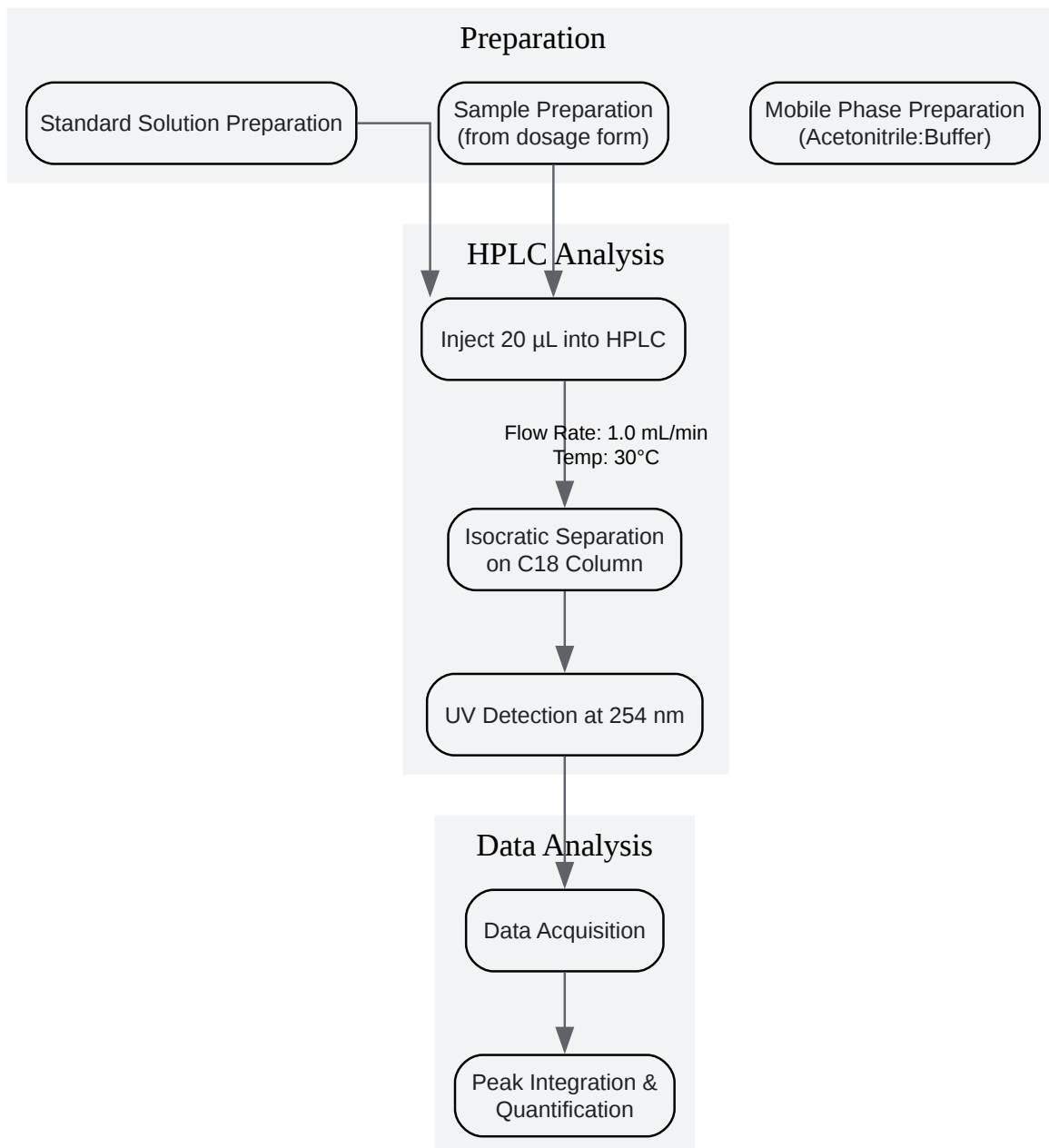
Method Validation Parameters

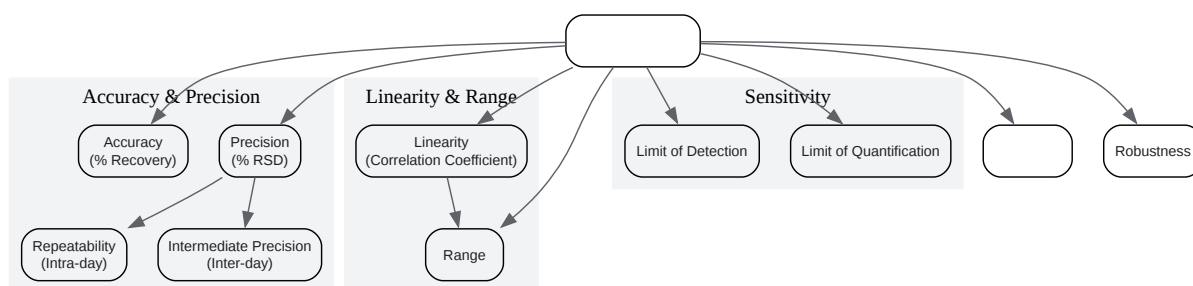
The following table summarizes typical performance characteristics for HPLC methods used in the analysis of tricyclic antidepressants. These values should be established during in-lab validation of the adapted method for **Metopramine**.

Parameter	Typical Range/Value for TCAs
Linearity (µg/mL)	1 - 50
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD) (µg/mL)	0.1 - 0.5
Limit of Quantification (LOQ) (µg/mL)	0.5 - 1.5
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%
Specificity	No interference from excipients or degradation products.

Visualizations

Experimental Workflow





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